molecular formula C16H13NO5 B241747 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl 2-furoate

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl 2-furoate

Cat. No.: B241747
M. Wt: 299.28 g/mol
InChI Key: DVWLPDVXSCWIRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl 2-furoate is a chemical compound with the molecular formula C16H13NO5 and a molecular weight of 299.28 g/mol. This compound features a furan ring and an isoindoline-1,3-dione moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl 2-furoate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This reaction is usually carried out in a mixed solvent of tetrahydrofuran and acetic acid, followed by the addition of an aqueous hydrochloric acid solution at room temperature and stirring at 50°C for 2 hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl 2-furoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the furan ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl 2-furoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocycles.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of dyes, polymer additives, and photochromic materials.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl 2-furoate involves its interaction with specific molecular targets and pathways. The isoindoline-1,3-dione moiety can bind to various receptors and enzymes, inhibiting their activity and leading to therapeutic effects . The furan ring also contributes to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl 2-furoate include:

    3-(1,3-Dioxoisoindolin-2-yl)propanal: This compound has a similar isoindoline-1,3-dione structure but lacks the furan ring.

    1,3-Dioxoisoindolin-2-yl pentanoate: Another related compound with a different alkyl chain length.

The uniqueness of this compound lies in its combination of the furan ring and isoindoline-1,3-dione moiety, which provides distinct chemical and biological properties.

Properties

Molecular Formula

C16H13NO5

Molecular Weight

299.28 g/mol

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)propyl furan-2-carboxylate

InChI

InChI=1S/C16H13NO5/c18-14-11-5-1-2-6-12(11)15(19)17(14)8-4-10-22-16(20)13-7-3-9-21-13/h1-3,5-7,9H,4,8,10H2

InChI Key

DVWLPDVXSCWIRW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC(=O)C3=CC=CO3

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC(=O)C3=CC=CO3

Origin of Product

United States

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